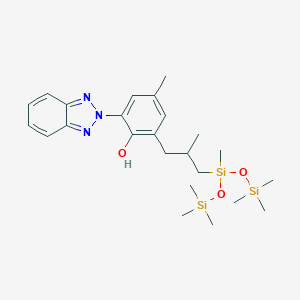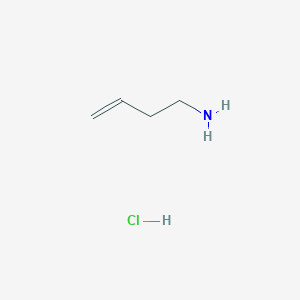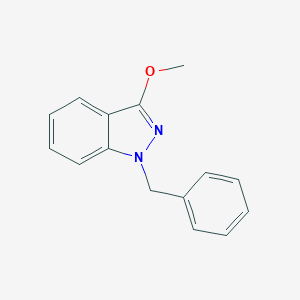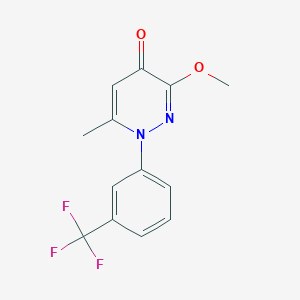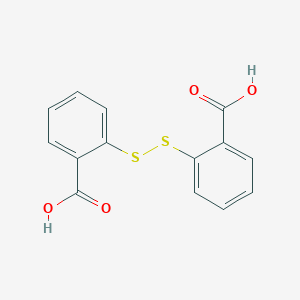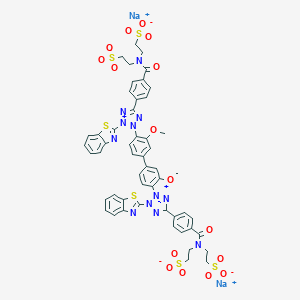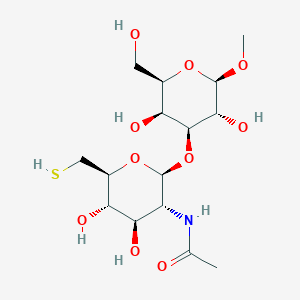
Me Adtg-gal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me Adtg-gal is a complex carbohydrate derivative. This compound is notable for its unique structural features, which include a thioglucopyranosyl group and an acetamido group. These features make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me Adtg-gal typically involves glycosidation reactions. One common method is the halide ion-promoted glycosidation, which uses methanol and disaccharide bromides derived from protected sugar derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosidation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Me Adtg-gal undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioglucopyranosyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thioglucopyranosyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products
Scientific Research Applications
Me Adtg-gal has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cell signaling and interactions, particularly in glycosylation processes.
Medicine: Research explores its potential as a therapeutic agent, especially in targeting specific cellular pathways.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Me Adtg-gal involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group can participate in hydrogen bonding, while the thioglucopyranosyl group can engage in sulfur-based interactions. These interactions influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
- Methyl 3-O-α-D-glucopyranosyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Uniqueness
Me Adtg-gal is unique due to the presence of the thioglucopyranosyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
145633-28-9 |
|---|---|
Molecular Formula |
C15H27NO10S |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |
InChI Key |
KJOLNSMZEBPAIX-MUHRKBNZSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
Synonyms |
Me ADTG-Gal Me-SGlcNAc-Gal methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B123328.png)
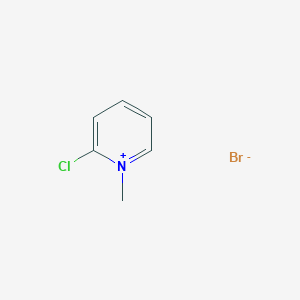
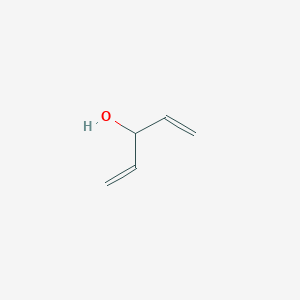
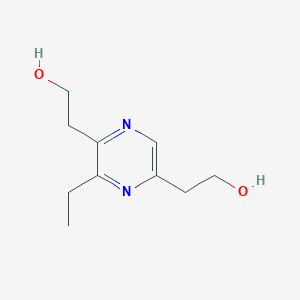
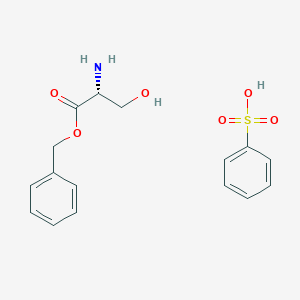
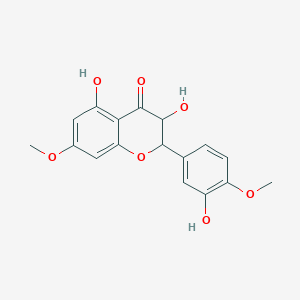
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
